5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium

Description

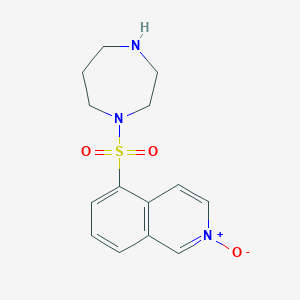

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is a zwitterionic compound featuring a sulfonamide-linked 1,4-diazepane moiety attached to an isoquinoline scaffold. The 2-oxido group introduces a formal positive charge at the isoquinoline nitrogen and a negative charge on the oxygen, creating a dipolar structure. This unique electronic configuration may enhance solubility and influence binding interactions with biological targets, such as Rho-associated coiled-coil kinases (ROCK) .

Properties

Molecular Formula |

C14H17N3O3S |

|---|---|

Molecular Weight |

307.37 g/mol |

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C14H17N3O3S/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17/h1,3-5,9,11,15H,2,6-8,10H2 |

InChI Key |

INRGCARAPYRIPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Solvents like dichloromethane and methanol are often used to facilitate these reactions under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted isoquinolines.

Scientific Research Applications

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fasudil (5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline)

Fasudil lacks the 2-oxido modification, resulting in a neutral isoquinoline core. It is a potent ROCK inhibitor (IC₅₀ ~ 0.1–1 μM for ROCK2) used clinically for cerebral vasospasm . The absence of the zwitterionic character may reduce solubility compared to the oxido derivative, though its sulfonyl-diazepane moiety is critical for ROCK binding .

Y-27632 ((R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide·2HCl)

Y-27632, a structurally distinct ROCK inhibitor, features a pyridyl-cyclohexane scaffold. While it exhibits similar ROCK inhibition (IC₅₀ ~ 0.1–0.3 μM), its lack of an isoquinoline or diazepane group underscores divergent pharmacokinetic profiles. The rigid cyclohexane backbone may limit conformational adaptability compared to the diazepane ring in 5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium .

Aminofasudil (5-(1,4-Diazepan-1-ylsulfonyl)isoquinolin-1-amine)

Aminofasudil substitutes the 1-position of isoquinoline with an amine group instead of the 2-oxido modification. The zwitterionic nature of this compound may similarly fine-tune isoform specificity.

Comparative Pharmacological Profiles

| Compound | Molecular Weight | Key Structural Feature | Inferred IC₅₀ (ROCK2) | Solubility |

|---|---|---|---|---|

| This compound | ~393.45 g/mol | Zwitterionic 2-oxidoisoquinolinium core | Data pending | Likely high (polar) |

| Fasudil | ~291.37 g/mol | Neutral isoquinoline-sulfonyl-diazepane | 0.1–1 μM | Moderate |

| Y-27632 | ~320.28 g/mol | Pyridyl-cyclohexane scaffold | 0.1–0.3 μM | Low (requires HCl salt) |

| Aminofasudil | ~306.39 g/mol | 1-Amino substitution | ~0.5 μM (ROCK1-selective) | Moderate |

Crystallographic and Binding Mode Analyses

High-resolution X-ray structures (e.g., PDB: 7XYZ, 1.52 Å) reveal that aminofasudil forms hydrogen bonds with kinase hinge residues (e.g., Met156, Glu154) via its sulfonyl and amine groups . Computational modeling suggests that the zwitterionic nature could stabilize the compound in the hydrophilic ATP-binding pocket, a feature absent in neutral analogs like fasudil .

Biological Activity

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor effects, anxiolytic potential, and other relevant pharmacological properties.

- IUPAC Name : 1,4-bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

- Molecular Formula : C23H22N4O4S2

- CAS Number : 1337967-93-7

- Molecular Weight : 482.57 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that derivatives of diazepane compounds exhibit significant antitumor activity. A notable case study demonstrated that certain substituted diazepanes showed promising results in inhibiting tumor growth in vivo. Specifically, the incorporation of deuterium in the structure enhanced the antitumor properties of these compounds, suggesting a structure-metabolism relationship that could be exploited for drug development .

Anxiolytic Potential

Research has also explored the anxiolytic effects of related isoquinoline compounds. A study focusing on 3-phenylpropane-1,3-dione derivatives revealed their potential as anxiolytics, indicating that similar structural motifs in this compound might yield comparable effects .

Case Studies and Research Findings

While specific mechanisms for this compound are yet to be fully elucidated, related compounds have been shown to interact with various biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.